N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRIDINE-4-CARBOXAMIDE
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Overview
Description
N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-4-carboxamide is a complex organic compound that features a pyridine ring, a phenyl ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-4-carboxamide typically involves multiple steps:
Formation of the Oxolan-2-ylmethyl Group: This step involves the reaction of oxirane with a suitable nucleophile to form the oxolan-2-ylmethyl group.
Sulfamoylation: The oxolan-2-ylmethyl group is then reacted with sulfamoyl chloride in the presence of a base to form the sulfamoyl derivative.
Coupling with Pyridine-4-carboxamide: The final step involves coupling the sulfamoyl derivative with pyridine-4-carboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-3-carboxamide
- N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-2-carboxamide
Uniqueness
N-(4-{[(Oxolan-2-yl)methyl]sulfamoyl}phenyl)pyridine-4-carboxamide is unique due to its specific structural features, such as the position of the carboxamide group on the pyridine ring. This structural uniqueness can result in different biological activities and chemical reactivities compared to its analogs.
Properties
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(13-7-9-18-10-8-13)20-14-3-5-16(6-4-14)25(22,23)19-12-15-2-1-11-24-15/h3-10,15,19H,1-2,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMFFISIEUZFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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